molecular formula C21H28ClN3O2 B024789 alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride CAS No. 19644-91-8

alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride

Cat. No. B024789
CAS RN: 19644-91-8
M. Wt: 389.9 g/mol
InChI Key: SNRABFVOMPQJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive properties. It belongs to the class of designer drugs, which are synthesized to mimic the effects of illegal drugs while avoiding legal restrictions.

Mechanism Of Action

Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride acts as a partial agonist of the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than full agonists such as THC. It also has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has been shown to increase dopamine release in the brain, which is associated with reward and pleasure.

Biochemical And Physiological Effects

Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has been shown to produce a range of effects in animal studies, including sedation, hypothermia, analgesia, and changes in locomotor activity. It has also been reported to produce subjective effects in humans such as relaxation, euphoria, and altered perception. However, the long-term effects of alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride on the brain and other organs are not well understood, and further research is needed to fully understand its potential risks and benefits.

Advantages And Limitations For Lab Experiments

Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has several advantages for use in laboratory experiments, including its high potency, selectivity for the CB1 receptor, and ability to produce a range of effects at different doses. However, it also has several limitations, such as its potential for abuse and lack of safety data in humans. Researchers must take precautions to ensure that alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride is used safely and ethically in laboratory settings.

Future Directions

There are several future directions for research on alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride, including investigating its potential therapeutic uses for conditions such as chronic pain, anxiety, and depression. Researchers may also explore the effects of alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride on other neurotransmitter systems and the long-term effects of chronic use. Additionally, studies on the pharmacokinetics and metabolism of alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride can help inform drug testing and forensic analysis.
In conclusion, alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive properties. It has been studied for its effects on the endocannabinoid system and used as a tool in pharmacological research. alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride acts as a partial agonist of the CB1 and CB2 receptors and has been shown to produce a range of effects in animal studies and humans. While it has several advantages for use in laboratory experiments, researchers must take precautions to ensure its safe and ethical use. Future research on alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride can help inform its potential therapeutic uses and long-term effects.

Synthesis Methods

Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride is synthesized by reacting 1-(4-methylphenyl)-2-(1-piperidinyl)-1-propanone with 3-(1-(p-methylbenzyl)piperazin-4-yl)-1H-indole in the presence of sodium hydride and acetonitrile. The resulting product is then purified by chromatography to obtain alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride in its hydrochloride salt form.

Scientific Research Applications

Alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has been studied for its effects on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, appetite, and inflammation. It has been shown to bind to the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride has also been used as a tool in pharmacological research to investigate the structure-activity relationship of synthetic cannabinoids and their effects on the endocannabinoid system.

properties

CAS RN

19644-91-8

Product Name

alpha-Methyl-3'-((p-methylbenzyl)oxy)-1-piperazineacetanilide hydrochloride

Molecular Formula

C21H28ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

N-[3-[(4-methylphenyl)methoxy]phenyl]-2-piperazin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C21H27N3O2.ClH/c1-16-6-8-18(9-7-16)15-26-20-5-3-4-19(14-20)23-21(25)17(2)24-12-10-22-11-13-24;/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25);1H

InChI Key

SNRABFVOMPQJEI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(C)N3CCNCC3.Cl

synonyms

N-[3-[(4-methylphenyl)methoxy]phenyl]-2-piperazin-1-yl-propanamide hyd rochloride

Origin of Product

United States

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